molecular formula C17H14BrN3O2S B8021901 Lesinurad CAS No. 1890222-26-0

Lesinurad

Numéro de catalogue: B8021901
Numéro CAS: 1890222-26-0
Poids moléculaire: 404.3 g/mol
Clé InChI: FGQFOYHRJSUHMR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lesinurad is an oral inhibitor of the urate-anion exchanger transporter 1 (URAT1) and is used in combination with a xanthine oxidase inhibitor to treat hyperuricemia associated with gout . It reduces serum uric acid concentration by inhibiting URAT1, an enzyme responsible for reuptake of uric acid from the renal tubule .


Molecular Structure Analysis

This compound has a molecular formula of C17H14BrN3O2S and a molecular weight of 404.28 g/mol . It has a complex structure that includes a 1,2,4-triazole ring, a naphthalene ring, and a carboxylic acid group .

Applications De Recherche Scientifique

  • Lesinurad as a Treatment for Hyperuricemia in Gout : this compound is an oral urate-anion exchanger transporter 1 (URAT1) inhibitor. It reduces serum uric acid levels by inhibiting the function of transporter proteins involved in uric acid reabsorption in the kidney. It is approved in the USA and Europe for use in combination with a xanthine oxidase inhibitor for patients with gout who have not achieved target serum uric acid levels with an inhibitor alone (Hoy, 2016).

  • Pharmacokinetics and Pharmacodynamics : Studies show that this compound's absorption is rapid and its exposure increases in a dose-proportional manner. It does not seem to accumulate with multiple daily doses. Urinary excretion of unchanged this compound is generally between 30% and 40% of the dose (Shen et al., 2015).

  • This compound Combined with Allopurinol : A randomized, double-blind, placebo-controlled study showed that this compound combined with allopurinol was effective in patients who did not achieve serum urate levels below 6.0 mg/dl with allopurinol alone (Saag et al., 2017).

  • Nephrotoxicity and Safety Profile : this compound is not indicated for asymptomatic hyperuricemia or patients with estimated creatinine clearance <45 mL/min due to the risk of nephrotoxicity. At the approved dose of 200 mg/day, serum creatinine more than doubled in 1.8% of patients, and in some cases, this was not reversible (Sánchez-Niño et al., 2017).

  • Efficacy and Safety as Monotherapy : this compound monotherapy in gout patients intolerant to a xanthine oxidase inhibitor showed superior serum uric acid lowering compared with placebo. However, due to a high incidence of serum creatinine elevations and renal-related adverse events, this compound should not be used as monotherapy (Tausche et al., 2017).

  • Drug Interactions : this compound has been evaluated for potential drug interactions with commonly used drugs for gout treatment. It does not significantly alter the pharmacokinetics of naproxen and has a modest effect on the exposure to colchicine and indomethacin. Indomethacin does not alter the pharmacokinetics of this compound, whereas naproxen slightly decreases its Cmax (Shen et al., 2017).

Mécanisme D'action

Target of Action

Lesinurad primarily targets the uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) . URAT1 is a major transporter enzyme responsible for the reuptake of uric acid from the renal tubules . OAT4 is another uric acid transporter associated with diuretic-induced hyperuricemia .

Mode of Action

This compound inhibits the activity of URAT1 and OAT4 . By inhibiting URAT1, this compound blocks the reabsorption of uric acid from the renal tubules, leading to an increase in the excretion of uric acid . The inhibition of OAT4 helps manage diuretic-induced hyperuricemia .

Biochemical Pathways

This compound’s action on URAT1 and OAT4 disrupts the normal reabsorption of uric acid in the kidneys, leading to increased uric acid excretion . This mechanism helps lower blood uric acid levels, which is beneficial in conditions like gout where uric acid levels are abnormally high .

Pharmacokinetics

This compound is quickly and practically completely absorbed from the gut . Highest blood plasma concentrations are reached after one to four hours . When in the bloodstream, the substance is almost completely (>98%) bound to plasma proteins, mainly albumin . It is metabolized mainly by the liver enzyme CYP2C9 to various oxidation products .

Result of Action

The primary result of this compound’s action is a significant decrease in serum levels of uric acid . This is achieved through increased urinary excretion of uric acid . By lowering uric acid levels, this compound helps manage conditions like gout that are characterized by high uric acid levels .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, dietary changes, such as increased intake of red meat and sugary foods, can affect uric acid levels and thus the effectiveness of this compound . Additionally, the presence of certain medical conditions like chronic kidney disease can also impact the drug’s action . It’s also important to note that this compound should be prescribed at a maximal dose of 200 mg/day and always in association with xanthine oxidase inhibitors to decrease the risk of nephrotoxicity .

Safety and Hazards

Lesinurad can cause an increase in serum creatinine levels, indicating potential nephrotoxicity . It’s contraindicated in people with severe impairment of kidney function, including kidney transplant and hemodialysis patients . It’s also subject to a risk management plan given the potential association with cardiovascular events .

Orientations Futures

New treatments for gout that are under study may work in the setting of comorbidities, simplify management, utilize new mechanisms, or have reduced side effects . Lesinurad, in combination with an XOI, is an emerging option for the treatment of hyperuricaemia in adults with gout who have not achieved target sUA levels with an XOI alone .

Analyse Biochimique

Biochemical Properties

Lesinurad plays a significant role in biochemical reactions, particularly in the metabolism of uric acid . It interacts with enzymes such as xanthine oxidase, and transporters like URAT1, influencing the levels of uric acid in the blood .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of enzymes and transporters involved in uric acid metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with the URAT1 transporter, leading to a decrease in reabsorption of uric acid in the kidneys and an increase in its excretion .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can effectively reduce serum levels of uric acid in hyperuricemic mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Both this compound and allopurinol, when administered orally to hyperuricemic mice, resulted in a significant decrease in serum levels of uric acid .

Metabolic Pathways

This compound is involved in the metabolic pathway of uric acid. It interacts with the URAT1 transporter, affecting the reabsorption of uric acid in the kidneys .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the URAT1 transporter .

Subcellular Localization

The subcellular localization of this compound is closely associated with the URAT1 transporter, which is located in the renal tubular cells . This localization allows this compound to effectively reduce the reabsorption of uric acid and increase its excretion .

Propriétés

IUPAC Name

2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQFOYHRJSUHMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201026091
Record name Lesinurad
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Lesinurad inhibits the activity of uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4). URAT1 is a major transporter enzyme responsible for reuptake of uric acid from the renal tubules; inhibition of URAT1 function thereby increases excretion of uric acid.
Record name Lesinurad
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11560
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

878672-00-5, 1890222-25-9, 1890222-26-0
Record name Lesinurad
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=878672-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lesinurad [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878672005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lesinurad, (4R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1890222259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lesinurad, (4S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1890222260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lesinurad
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11560
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lesinurad
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LESINURAD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ERP08I3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LESINURAD, (4R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q59CAT99RS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LESINURAD, (4S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73WY698HZ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lesinurad
Reactant of Route 2
Lesinurad
Reactant of Route 3
Reactant of Route 3
Lesinurad
Reactant of Route 4
Lesinurad
Reactant of Route 5
Reactant of Route 5
Lesinurad
Reactant of Route 6
Lesinurad

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.